molecular formula C35H68O5 B3025886 hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester CAS No. 1872379-48-0

hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester

Cat. No. B3025886
CAS RN: 1872379-48-0
M. Wt: 578.0 g/mol
InChI Key: JEJLGIQLPYYGEE-VYTNNFGRSA-N
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Description

Hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, also known as Palmitic Acid-d9, is a variant of palmitic acid where nine of the hydrogen atoms are replaced by deuterium . It is widely used in food, cosmetics, medicine, biology, and other fields .


Molecular Structure Analysis

The molecular formula of Hexadecanoic-13,13,14,14,15,15,16,16,16-D9 acid is C16H23D9O2 . The structure is similar to that of palmitic acid, but with nine of the hydrogen atoms replaced by deuterium .

Scientific Research Applications

Synthesis and Chemical Constituents

  • Hexadecanoic acids, including variants like the one , have been synthesized and studied for their chemical properties. For instance, Tulloch (1982) detailed the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids, emphasizing the high isotopic purity and maintained optical purity throughout the syntheses (Tulloch, 1982).
  • Shi (2003) isolated various compounds from ethanol extracts of hard coral, including hexadecanoic acid 2,3 dihydroxy propyl ester, showing the natural occurrence and relevance of these compounds in marine organisms (Shi, 2003).

Biochemical and Metabolic Studies

  • Bartlett et al. (1990) explored intermediates of peroxisomal β-oxidation, studying the accumulation of fatty acyl-CoA esters from hexadecanoate. This research highlights the metabolic pathways and enzymatic processes involving hexadecanoic acid variants (Bartlett et al., 1990).
  • Al-Arif and Blecher (1971) conducted chemical syntheses of various esters related to hexadecanoic acid metabolism, contributing to understanding metabolic processes and synthesis pathways of similar compounds (Al-Arif & Blecher, 1971).

Pharmacological and Biological Context

  • Lee et al. (2008) synthesized and evaluated 16-cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid for assessing fatty acid metabolism in myocardium, indicating the potential medical imaging applications of hexadecanoic acid derivatives (Lee et al., 2008).

Phytochemical Research

  • Arora and Kumar (2018) identified hexadecanoic acid, 2-hydroxy-1-(hydroxy methyl) ethyl ester in the phytochemical screening of Cenchrus biflorus Roxb, signifying the presence and importance of hexadecanoic acid derivatives in plant biochemistry (Arora & Kumar, 2018).

properties

IUPAC Name

[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1/i1D3,3D2,5D2,7D2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLGIQLPYYGEE-VYTNNFGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 2
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hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 3
Reactant of Route 3
hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 4
Reactant of Route 4
hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester
Reactant of Route 6
hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester

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